molecular formula C11H20O3 B14194598 Ethyl 3-(methoxymethyl)hept-2-enoate CAS No. 922177-86-4

Ethyl 3-(methoxymethyl)hept-2-enoate

Cat. No.: B14194598
CAS No.: 922177-86-4
M. Wt: 200.27 g/mol
InChI Key: ADGQULRYYAIFEB-UHFFFAOYSA-N
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Description

Ethyl 3-(methoxymethyl)hept-2-enoate is an unsaturated ester characterized by a hept-2-enoate backbone substituted with a methoxymethyl (-CH₂-O-CH₃) group at the third carbon. Its molecular formula is C₁₁H₁₈O₃, and it is synthesized via reactions involving hept-2-enoic acid derivatives and methoxymethylating agents under controlled conditions (e.g., anhydrous solvents, specific catalysts) .

Properties

CAS No.

922177-86-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 3-(methoxymethyl)hept-2-enoate

InChI

InChI=1S/C11H20O3/c1-4-6-7-10(9-13-3)8-11(12)14-5-2/h8H,4-7,9H2,1-3H3

InChI Key

ADGQULRYYAIFEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)OCC)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methoxymethyl)hept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methoxymethyl)hept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde, depending on the oxidizing agent used.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the double bond under mild conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-(methoxymethyl)hept-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 3-(methoxymethyl)hept-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These reactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Ethyl 3-(methoxymethyl)hept-2-enoate and its structural analogs:

Compound Name Molecular Formula Substituent(s) Double Bond Position Key Features/Applications Reference
This compound C₁₁H₁₈O₃ Methoxymethyl at C3 2 Enhanced Diels-Alder reactivity; drug synthesis
Methyl 3-methylhept-2-enoate C₉H₁₆O₂ Methyl at C3 2 Flavoring agent; lower lipophilicity
Ethyl 3-methylhept-2-enoate C₁₀H₁₈O₂ Methyl at C3 2 Intermediate in fragrance synthesis
Ethyl 3-ethylpent-2-enoate C₉H₁₆O₂ Ethyl at C3; shorter chain 2 Reduced steric hindrance; agrochemicals
Ethyl 3-methyl-2-hexenoate C₉H₁₆O₂ Methyl at C3; hexen chain 2 High synthetic yield (98% purity)
Methyl heptanoate C₈H₁₆O₂ Saturated; no double bond N/A Lower reactivity; solvent applications

Impact of Structural Variations

Chain Length and Substituents :
  • Shorter Chains (e.g., Ethyl 3-ethylpent-2-enoate): Reduced molecular weight lowers boiling points and alters solubility. The penten chain decreases steric hindrance, favoring nucleophilic substitutions .
  • Methoxymethyl vs. Methyl Groups: The methoxymethyl group in the target compound enhances electron density at the double bond, accelerating Diels-Alder reactions compared to methyl-substituted analogs like Ethyl 3-methylhept-2-enoate .
Ester Group Effects :
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-methylhept-2-enoate), influencing their bioavailability in pharmaceutical applications .
Saturation vs. Unsaturation :
  • Saturated esters (e.g., Methyl heptanoate) lack the reactive double bond, making them less versatile in cycloadditions but more stable as solvents .

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